

Spectroscopic Profile of 1H-Indazole-3-Carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1H-Indazole-3-Carbaldehyde

Cat. No.: B1312694

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **1H-Indazole-3-Carbaldehyde**, a key heterocyclic building block in medicinal chemistry and drug development. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers researchers and scientists the foundational information required for the accurate identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1H-Indazole-3-Carbaldehyde**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Proton Assignment
14.17	Broad Singlet	-	N-H
10.20	Singlet	-	CHO
8.14	Doublet	8.5	Ar-H
7.70	Doublet	8.5	Ar-H
7.49	Doublet of Triplets	7.0, 1.0	Ar-H
7.37	Doublet of Triplets	7.0, 1.0	Ar-H

Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Assignment
187.4	C=O (Aldehyde)
143.4	Ar-C
141.1	Ar-C
127.3	Ar-C
123.8	Ar-C
120.7	Ar-C
120.2	Ar-C
111.2	Ar-C

Solvent: DMSO-d₆, Spectrometer Frequency: 75 MHz[1][2]

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Vibrational Mode Assignment
3254, 3174	N-H Stretching
1671	C=O Stretching (Aldehyde)
1458	Aromatic C=C Stretching
1331	C-N Stretching
1251	C-H Bending
1092	C-H in-plane Bending
792, 739	C-H out-of-plane Bending

Technique: Attenuated Total Reflectance (ATR)[1][2]

Table 4: Mass Spectrometry Data

m/z (calculated)	m/z (found)	Ionization Mode	Molecular Formula
145.0390	145.0402	ESI ⁻	[M-H] ⁻

Technique: High-Resolution Mass Spectrometry (HRMS)[1][2]

Experimental Protocols

The data presented in this guide was obtained using standard spectroscopic techniques. The following provides an overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 300 MHz spectrometer.[1] The sample of **1H-Indazole-3-Carbaldehyde** was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

Infrared (IR) Spectroscopy

IR spectra were recorded using a spectrometer equipped with a universal Attenuated Total Reflectance (ATR) sampling accessory.[1] The spectrum was obtained from a neat sample of

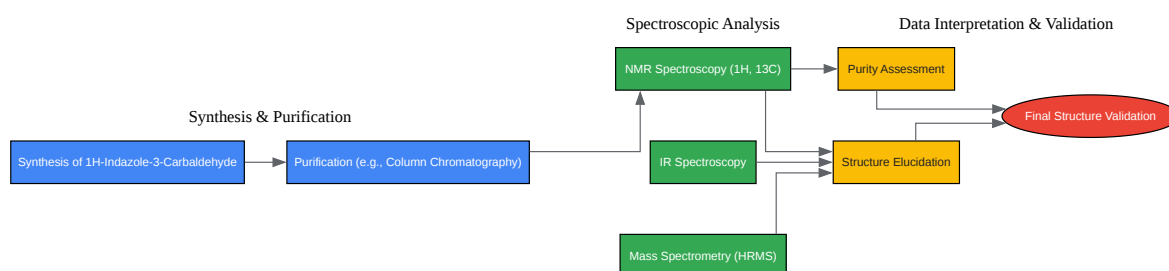
the compound.

Mass Spectrometry (MS)

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source in negative ion mode.[3]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like **1H-Indazole-3-Carbaldehyde**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **1H-Indazole-3-Carbaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 1H-Indazole-3-Carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1312694#1h-indazole-3-carbaldehyde-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com